REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:13]=[CH:12][C:8]([N:9]([CH3:11])[CH3:10])=[CH:7][CH:6]=1)([O-])=O>C(O)C.[Fe]>[CH3:10][N:9]([C:8]1[CH:12]=[CH:13][C:5]([NH2:2])=[CH:6][CH:7]=1)[CH3:11]
|
Name
|
|
Quantity
|
28 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N(C)C)C=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.145 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 30′
|
Type
|
WAIT
|
Details
|
the mixture left
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
The hot mixture is filter over a Celite pad
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
The oily residue is diluted with CH2Cl2 (25 mL)
|
Type
|
WASH
|
Details
|
washed with 1N NaOH (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |